

Preclinical Evidence for the Efficacy of ADVM-022: A Technical Guide

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Compound of Interest

Compound Name: AO-022

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Executive Summary: ADVM-022 is an investigational gene therapy designed to treat neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME) through a single intravitreal (IVT) injection. It utilizes a novel, engineered adeno-associated virus (AAV) vector, AAV.7m8, to deliver a codon-optimized gene encoding the anti-VEGF protein afibbercept to retinal cells.^{[1][2]} This approach aims to transform the retina into a biofactory, providing continuous, long-term therapeutic protein expression to reduce the treatment burden associated with frequent anti-VEGF injections.^{[3][4]} Preclinical studies in the industry-standard non-human primate (NHP) model of laser-induced choroidal neovascularization (CNV) have demonstrated robust, durable afibbercept expression and significant, long-lasting efficacy.^{[1][5]} A single administration of ADVM-022 was shown to be well-tolerated and provided protection against clinically relevant CNV lesions for over a year, with an efficacy comparable to the standard-of-care afibbercept bolus injection.^[3] These comprehensive preclinical data established a strong foundation for the clinical development of ADVM-022.^[6]

Introduction to ADVM-022

Neovascular retinal diseases, such as nAMD and DME, are leading causes of irreversible vision loss, primarily driven by the overexpression of vascular endothelial growth factor (VEGF).^[3] The current standard of care involves frequent intravitreal injections of anti-VEGF proteins, which poses a significant treatment burden and can lead to suboptimal outcomes due to non-compliance.^{[1][7]}

ADVM-022 emerges as a potential paradigm shift, offering a single-injection gene therapy solution.[\[8\]](#)

- Vector: The AAV.7m8 capsid is a variant of AAV2, engineered through directed evolution for enhanced transduction efficiency of retinal cells following intravitreal administration.[\[1\]](#)[\[6\]](#)
- Transgene: The vector carries a proprietary expression cassette (C11) with a codon-optimized cDNA sequence encoding the afibbercept protein.[\[1\]](#)[\[9\]](#) Afibbercept is a potent anti-VEGF fusion protein that binds to and inhibits VEGF-A.[\[3\]](#)

The design objective is to enable sustained intraocular production of afibbercept, thereby maintaining therapeutic protein levels and reducing or eliminating the need for repeated injections.[\[2\]](#)

Mechanism of Action

Following a single intravitreal injection, ADVM-022 transduces target retinal cells. The AAV.7m8 capsid facilitates entry into the cell and delivery of the afibbercept gene cassette to the nucleus. The host cell's transcriptional and translational machinery then continuously produces and secretes the afibbercept protein into the surrounding ocular tissues, where it can neutralize VEGF-A and suppress the growth of abnormal blood vessels.[\[7\]](#)[\[9\]](#)

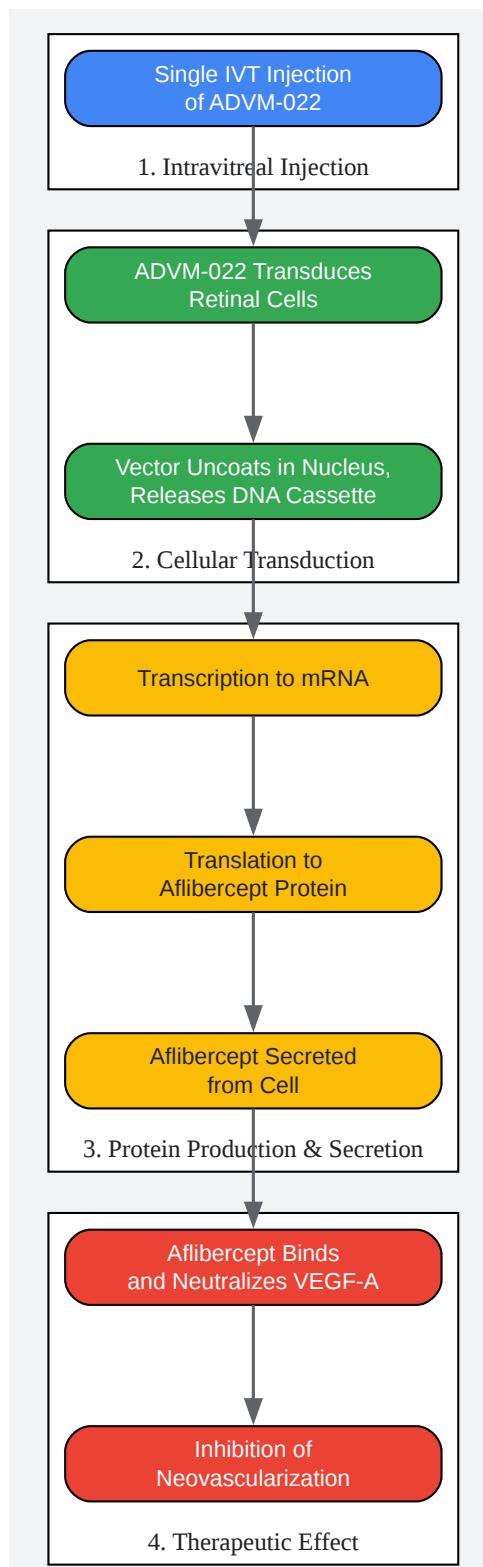
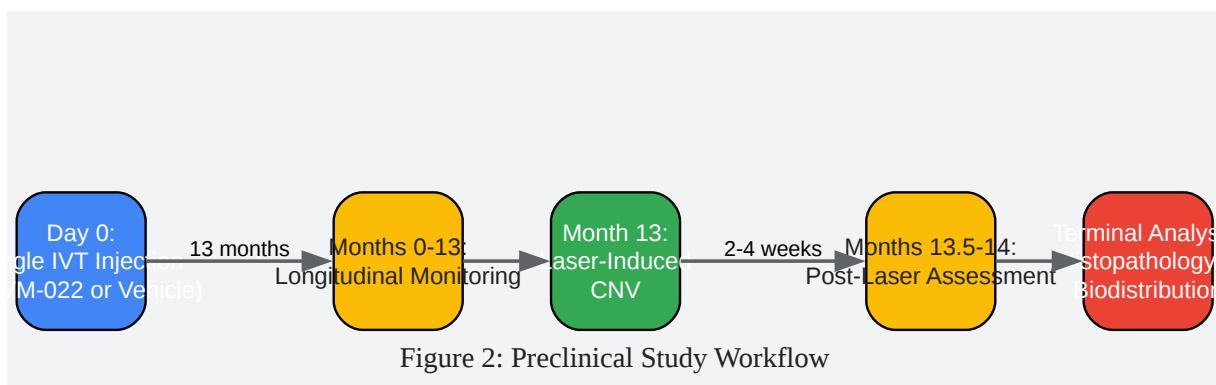


Figure 1: ADVM-022 Mechanism of Action



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